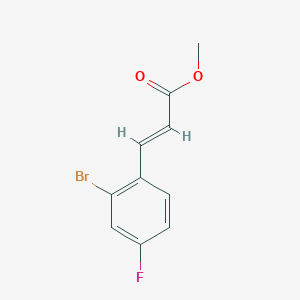

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Description

BenchChem offers high-quality (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCTXBLIHSYOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740482 | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246851-47-7, 404575-30-0 | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246851-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-bromo-4-fluorophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate CAS number 404575-30-0

Executive Summary

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is a highly functionalized cinnamic acid derivative acting as a critical "linchpin" intermediate in medicinal chemistry.[1] Its structure features three distinct reactive handles: an electron-deficient acrylate olefin, an electrophilic methyl ester, and an aryl bromide positioned ortho to the side chain.

This unique substitution pattern makes it an ideal scaffold for the synthesis of functionalized indoles , quinolines , and benzothiophenes —privileged structures in kinase inhibitors and GPCR modulators. This guide outlines the optimized synthesis, reactivity profile, and quality control parameters required to utilize this compound in high-stakes drug development campaigns.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Specification |

| IUPAC Name | Methyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate |

| CAS Number | 404575-30-0 |

| Molecular Formula | C₁₀H₈BrFO₂ |

| Molecular Weight | 259.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62–65 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Stereochemistry | (E)-isomer (Trans) > 98% |

| LogP (Calc) | ~3.2 (Lipophilic) |

Optimized Synthetic Protocol: The HWE Route

While Heck coupling is often suggested for cinnamates, it poses a risk of competitive coupling at the aryl bromide site. To ensure the integrity of the bromine handle and exclusive (E)-stereoselectivity, the Horner-Wadsworth-Emmons (HWE) olefination is the superior method.[1]

Mechanism & Rationale

The reaction utilizes 2-bromo-4-fluorobenzaldehyde and trimethyl phosphonoacetate.[1] The use of a mild base (K₂CO₃ or NaH) ensures deprotonation of the phosphonate, which then attacks the aldehyde. The thermodynamic stability of the (E)-alkene drives the stereoselectivity, avoiding the difficult separation of (Z)-isomers common in Wittig reactions.[1]

Step-by-Step Protocol

Reagents:

-

Trimethyl phosphonoacetate (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) or NaH (1.1 equiv)

-

Solvent: Anhydrous THF or Toluene

Workflow:

-

Activation: Charge a dry reactor with trimethyl phosphonoacetate and anhydrous THF. Cool to 0°C.

-

Deprotonation: Add base (e.g., NaH) portion-wise. Stir for 30 min until gas evolution ceases.

-

Addition: Add 2-bromo-4-fluorobenzaldehyde (dissolved in THF) dropwise over 20 minutes.

-

Reaction: Warm to ambient temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Quench: Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc to obtain pure (E)-isomer needles.

Visual Workflow: HWE Synthesis

Caption: Figure 1. Horner-Wadsworth-Emmons olefination pathway ensuring (E)-selectivity and halogen integrity.[1]

Reactivity Profile & Divergent Applications

The value of CAS 404575-30-0 lies in its orthogonal reactivity .[1] It serves as a branching point for three distinct classes of chemical transformations.

A. Heck Cyclization (Indole Synthesis)

The ortho-bromo group and the acrylate double bond are perfectly positioned for an intramolecular Heck reaction.

-

Catalyst: Pd(OAc)₂ / P(o-tol)₃[1]

-

Base: Et₃N

-

Outcome: Formation of substituted indoles or quinolines, depending on the nitrogen source introduced (e.g., via Buchwald coupling prior to cyclization).

B. Selective Reduction

-

Conditions: NaBH₄/CeCl₃ (Luche) reduces the ester to an allylic alcohol.

-

Conditions: H₂/Pd-C reduces the alkene to the saturated ester (Methyl 3-(2-bromo-4-fluorophenyl)propanoate), preserving the aryl bromide if the catalyst loading is controlled.[1]

C. Suzuki-Miyaura Coupling

The aryl bromide is highly reactive toward boronic acids.

-

Utility: Allows the installation of biaryl systems before modifying the acrylate tail, enabling the construction of complex fluorinated biphenyl scaffolds.

Visual Pathway: Divergent Synthesis

Caption: Figure 2.[1] Orthogonal synthetic pathways utilizing the Br, Alkene, and Ester handles.

Quality Control & Handling

To ensure reproducibility in biological assays, strict QC is required.

Analytical Standards

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Detection: UV @ 254 nm.

-

-

1H NMR (CDCl₃, 400 MHz):

-

Diagnostic doublet for the acrylate vinyl protons (J ~ 16 Hz) confirms (E)-geometry.

-

Multiplet at δ 7.0–7.5 ppm corresponds to the trisubstituted benzene ring.

-

-

Residual Solvents: <500 ppm (THF/EtOAc) via Headspace GC.

Safety & Storage

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[2][3] The compound is an alkylating agent (Michael acceptor); handle with gloves and in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent E/Z photo-isomerization.

References

-

Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.[1][4]Link

-

Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Recent Literature.Link

-

National Institutes of Health (PubChem). (2025). 2-Bromo-4-fluorobenzaldehyde Compound Summary.Link

-

Sigma-Aldrich. (2025).[5][6] Methyl (E)-3-(4-bromo-2-fluorophenyl)acrylate Product Specification.Link

-

BLD Pharm. (2025). Product Datasheet: (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate.[1]Link

Sources

- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 2. 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

Strategic Utilization of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate in Medicinal Chemistry

Executive Summary

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is a highly privileged intermediate in the synthesis of heterocyclic pharmacophores. Its structural utility is derived from the orthogonal reactivity of its three functional handles: the electrophilic acrylate Michael acceptor, the metabolically stable fluorine substituent, and the chemically versatile bromine handle.

Core Data Point: The molecular weight of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is 259.07 g/mol .[1]

However, for high-resolution mass spectrometry (HRMS) and pharmacokinetic quantification, the monoisotopic mass and isotopic distribution are the critical parameters due to the presence of bromine.

Physicochemical Profile & Molecular Weight Analysis[3]

In drug development, accurate molecular weight characterization is essential for stoichiometry, dosing, and analytical identification. Because bromine exists as two stable isotopes (

Table 1: Critical Physicochemical Parameters

| Parameter | Value | Technical Context |

| Average Molecular Weight | 259.07 g/mol | Used for molarity calculations and bulk stoichiometry. |

| Molecular Formula | C | Core scaffold for cinnamate derivatives. |

| Monoisotopic Mass ( | 257.969 g/mol | Primary peak (M) in HRMS. |

| Isotopic Mass ( | 259.967 g/mol | Secondary peak (M+2) in HRMS; approx. equal intensity to M. |

| CAS Number | 404575-30-0 | Specific to the 2-bromo-4-fluoro isomer.[1][2] (Note: Distinguish from 149947-09-1, which is the 4-bromo-2-fluoro isomer). |

| Predicted LogP | 2.77 | Indicates moderate lipophilicity; suitable for CNS penetration optimization. |

| Stereochemistry | (E)-isomer (trans) | Confirmed by |

Mass Spectrometry Insight

When analyzing this compound via LC-MS, researchers must look for the "twin peak" signature separated by 2 mass units. An M+ peak at 258 and an M+2 peak at 260 (in positive ion mode, typically M+H) confirms the presence of the bromine atom, serving as a self-validating spectral marker during synthesis.

Strategic Synthetic Pathways

The synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate generally proceeds via two primary routes: Heck Cross-Coupling or Horner-Wadsworth-Emmons (HWE) Olefination .

Route Selection Logic

-

Pathway A (HWE Olefination): Preferred for stereochemical purity . The reaction between an aldehyde and a phosphonate ester overwhelmingly favors the thermodynamically stable (

)-isomer. -

Pathway B (Heck Reaction): Preferred for atom economy and industrial scalability, though it may require ligand optimization to prevent regio-isomer formation at the bromine site if a di-halo precursor is used.

Diagram 1: Synthesis Decision Workflow

Visualizing the logical flow for selecting the optimal synthetic route based on starting material availability and stereochemical requirements.

Caption: Comparative workflow for HWE Olefination vs. Heck Coupling. The HWE route (blue path) is recommended for research-scale synthesis to ensure high (E)-stereoselectivity.

Detailed Experimental Protocol: HWE Olefination

This protocol is designed for the high-yield synthesis of the target molecule with >98% (

Objective: Synthesize 5.0 g of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate. Precursor: 2-Bromo-4-fluorobenzaldehyde.

Reagents & Materials[5][6][7][8][9][10][11]

-

2-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

Trimethyl phosphonoacetate (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Activation of Phosphonate (Ylide Formation):

-

In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

-

Why: Low temperature prevents side reactions; Argon prevents moisture from deactivating NaH.

-

Dropwise add Trimethyl phosphonoacetate (1.2 eq). Stir for 30 minutes until gas evolution (H

) ceases and the solution becomes clear/yellow. -

Mechanism:[3] Formation of the nucleophilic phosphonate carbanion.

-

-

Coupling Reaction:

-

Add a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq in THF) dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1). The aldehyde spot should disappear.

-

-

Work-up & Purification:

-

Quench the reaction carefully with saturated NH

Cl solution. -

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Recrystallize from minimal hot methanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

-

Validation (Self-Check):

-

NMR Check: Look for two doublets in the alkene region (6.0–8.0 ppm) with a coupling constant (

) of 15–16 Hz . If

-

Applications in Drug Discovery[6][9][11][13][14]

This molecule is not merely an end-product but a "linchpin" scaffold. Its value lies in its ability to undergo divergent synthesis.[4]

A. The "Fluorine Effect" (Metabolic Stability)

The C-4 fluorine atom is strategically placed to block metabolic oxidation. In phenyl rings, the para-position is often the primary site for Cytochrome P450 hydroxylation.

-

Impact: Substitution of H with F at this position extends the half-life (

) of the drug candidate without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

B. The "Bromine Handle" (Late-Stage Diversification)

The bromine at the ortho-position is sterically crowded but chemically distinct. It survives the HWE conditions, remaining available for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

-

Application: This allows for the construction of Indoles or Quinolines via intramolecular cyclization after the acrylate chain is established.

Diagram 2: Divergent Application Pathway

Visualizing how the core scaffold serves as a precursor for complex heterocycles.

Caption: Divergent synthesis capabilities. The scaffold can be transformed into Indoles (Red), Quinolines (Green), or coupled to form complex Kinase Inhibitors (Blue).

References

-

ChemScene. (2023). Methyl (E)-3-(2-bromo-4-fluorophenyl)acrylate Product Analysis. Retrieved from

-

Sigma-Aldrich. (2023). Product Specification: Methyl (E)-3-(4-bromo-2-fluorophenyl)acrylate (Isomer Comparison). Retrieved from

-

Zhao, F., et al. (2000). "Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts." Chemistry - A European Journal. Retrieved from

- Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (2023). "Horner-Wadsworth-Emmons Reaction Mechanism." Retrieved from

Sources

In-Depth Technical Guide: Solubility Profile of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Executive Summary

Compound: (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate CAS: 404575-30-0 (Generic/Isomer variants may apply; verify specific batch COA) Molecular Formula: C₁₀H₈BrFO₂ Molecular Weight: 259.07 g/mol [1]

This guide addresses the solubility characteristics of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate, a halogenated cinnamate ester frequently employed as an intermediate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) and pharmaceutical synthesis.

Unlike simple organic solids, the solubility of this compound is governed by the interplay between its lipophilic halogenated aromatic core and the polarizable ester functionality. This document provides a predictive solubility matrix, experimental determination protocols, and solvent selection strategies for reaction and purification workflows.

Part 1: Physicochemical Solubility Profile

Structural Determinants of Solubility

The solubility behavior of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is dictated by three structural features:

-

Halogenated Aromatic Ring (Lipophilicity): The 2-Bromo and 4-Fluoro substituents significantly increase the partition coefficient (LogP ~2.77–3.8) compared to unsubstituted cinnamates. This enhances solubility in non-polar and chlorinated solvents while drastically reducing water solubility.

-

Acrylate Ester Motif (H-Bond Acceptance): The methyl ester acts as a weak hydrogen bond acceptor (2 acceptors, 0 donors). This facilitates solubility in polar aprotic solvents (THF, Acetone) and moderate solubility in protic solvents (Alcohols) via dipole-dipole interactions.

-

(E)-Configuration (Lattice Energy): The trans (E) geometry allows for efficient planar stacking in the crystal lattice. High lattice energy typically requires solvents with high dielectric constants or the application of heat to disrupt intermolecular forces (π-π stacking) during dissolution.

Solvent Compatibility Matrix

Note: Data represents expert-derived estimates based on structural analogs (e.g., methyl 2-bromo-4-fluorobenzoate, methyl cinnamate).

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Standard dissolution, liquid-liquid extraction. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>80 mg/mL) | Reaction media, chromatography mobile phase. |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Cross-coupling reaction solvents; difficult to remove. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (Heat dependent) | Primary Crystallization Solvents. Solubility increases sharply with T. |

| Non-Polar | Hexanes, Heptane, Pentane | Low (<10 mg/mL) | Anti-solvents for precipitation/crystallization. |

| Aqueous | Water, Brine | Insoluble | Washing aqueous byproducts; biphasic reactions. |

Part 2: Experimental Determination Protocols

To validate the specific solubility for your batch (which may vary with polymorph purity), use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: Precise quantification of saturation limits at room temperature.

-

Preparation: Weigh 500 mg of the solid into a 20 mL scintillation vial.

-

Saturation: Add 2.0 mL of the target solvent. Cap tightly.

-

Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes at 25°C. If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel (

). -

Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue under high vacuum (0.1 mbar) for 2 hours.

-

Quantification: Weigh the dried vial (

).

Protocol B: Visual Polythermal Method (For Recrystallization)

Purpose: Determining the metastable zone width for purification.

-

Setup: Place 100 mg of solute in a reaction tube.

-

Titration: Add solvent (e.g., Ethanol) in 100 µL increments while heating to reflux.

-

Clear Point (

): Record the volume required to fully dissolve the solid at boiling point. -

Cloud Point (

): Cool the solution slowly (1°C/min) and record the temperature at which the first crystal appears. -

Logic: If (

) < 10°C, the solvent is suitable for high-yield recrystallization.

Part 3: Application-Specific Solvent Selection

Reaction Media Selection (Heck/Suzuki Coupling)

For Palladium-catalyzed coupling, the solvent must solubilize the catalyst, the aryl halide (starting material), and the base, while having a high boiling point for kinetics.

-

Recommended: Anhydrous DMF or DMAc (Dimethylacetamide).

-

Alternative: 1,4-Dioxane (if lower polarity is required).

-

Why: These solvents dissolve the (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate completely, preventing catalyst poisoning by precipitation.

Purification Strategy (Recrystallization)

The "E" isomer often co-exists with trace "Z" isomer or de-halogenated byproducts. Recrystallization is superior to chromatography for isomer purity.

-

Solvent System: Methanol/Water (9:1) or Hexane/Ethyl Acetate (Variable) .

-

Mechanism: The compound is highly soluble in hot Methanol. Adding water (anti-solvent) or cooling drives the precipitation of the pure "E" isomer, which typically packs more efficiently than the "Z" isomer.

Part 4: Visualizations

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the operational stage.

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Recrystallization Workflow

A step-by-step logic flow for purifying the compound using solubility differentials.

Caption: Optimized recrystallization protocol using Methanol as the primary solvent.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7210837, Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

-

Mota, F. L., et al. (2014). Solubility of Cinnamic Acid Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate as a Versatile Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is a halogenated cinnamate derivative that has emerged as a pivotal starting material in the synthesis of complex organic molecules. Its strategic array of functional groups—an electrophilic acrylate system, a synthetically versatile aryl bromide, and a metabolically influential fluorine atom—renders it a highly valuable building block for drug discovery and materials science. This in-depth guide provides a technical overview of its synthesis, characterization, and key applications, emphasizing the causal logic behind experimental designs and protocols.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is fundamental for its effective handling, reaction monitoring, and product characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 404575-30-0 | [1] |

| Molecular Formula | C₁₀H₈BrFO₂ | [1] |

| Molecular Weight | 259.07 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-62 °C | |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.60 (dd, J = 8.4, 6.4 Hz, 1H, Ar-H), 7.35 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.15 (ddd, J = 8.4, 8.4, 2.4 Hz, 1H, Ar-H), 6.50 (d, J = 16.0 Hz, 1H, =CH-CO₂Me), 3.80 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.5 (C=O), 162.0 (d, J = 252.5 Hz, C-F), 141.5 (Ar-CH=), 133.0 (d, J = 3.0 Hz, Ar-C), 130.0 (d, J = 9.1 Hz, Ar-C), 122.5 (d, J = 25.3 Hz, Ar-C), 120.0 (=CH-CO₂Me), 118.0 (d, J = 21.2 Hz, Ar-C), 115.0 (d, J = 9.1 Hz, Ar-C), 52.0 (OCH₃).

-

Mass Spectrometry (EI): m/z 259/261 (M⁺, isotopic pattern for Br).

Synthesis via Horner-Wadsworth-Emmons Olefination

The predominant and most stereoselective method for synthesizing (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination strategy offers excellent control to favor the formation of the thermodynamically more stable (E)-isomer.

Reaction Principle and Mechanism

The HWE reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. In this specific synthesis, the ylide is generated from trimethyl phosphonoacetate, which then reacts with 2-bromo-4-fluorobenzaldehyde.

Figure 1: Simplified workflow of the Horner-Wadsworth-Emmons synthesis.

Detailed Experimental Protocol

Materials:

-

2-bromo-4-fluorobenzaldehyde

-

Trimethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Suspend the sodium hydride in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Aldehyde Addition: Cool the resulting clear solution of the phosphonate ylide back to 0 °C. Dissolve 2-bromo-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution over 30 minutes.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir overnight (typically 12-16 hours). Monitor the reaction's progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: The phosphonate ylide is a strong base and is highly reactive towards water and atmospheric moisture. The use of a nitrogen or argon atmosphere and anhydrous solvents is critical to prevent quenching of the ylide and ensure high yields.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonoacetate, driving the ylide formation to completion.

-

Temperature Control: The initial deprotonation is exothermic and is performed at 0 °C to maintain control over the reaction rate and prevent side reactions. The subsequent addition of the aldehyde at low temperature minimizes potential side reactions and ensures a controlled condensation.

-

Stereochemical Outcome: The use of a stabilized ylide, such as that derived from trimethyl phosphonoacetate, thermodynamically favors the formation of the (E)-alkene, which is the more stable isomer.

Synthetic Applications as a Versatile Building Block

The unique substitution pattern of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate provides multiple avenues for further synthetic transformations, making it a valuable intermediate in the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide variety of boronic acids or their derivatives. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and related structures.

Figure 2: Generalized Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol:

-

In a reaction vessel, combine (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the mixture and heat under an inert atmosphere to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.

Heck-Mizoroki Reaction

The acrylate double bond can participate in Heck-Mizoroki reactions, allowing for the arylation or vinylation of the double bond.[2] This palladium-catalyzed reaction is a powerful method for forming substituted alkenes.[2]

General Reaction Scheme:

The reaction couples the acrylate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Aza-Michael Addition

The electron-deficient nature of the acrylate double bond makes it susceptible to conjugate addition by nucleophiles, such as primary and secondary amines, in an aza-Michael reaction. This provides a straightforward route to β-amino ester derivatives, which are valuable precursors for peptidomimetics and other biologically active compounds.[3]

Illustrative Protocol:

-

Dissolve (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (1.0 equivalent) in a suitable solvent such as methanol.

-

Add the desired amine (1.0-1.2 equivalents). The reaction can often proceed at room temperature or with gentle heating.[3]

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the product, if necessary. For some reactions, microwave irradiation can significantly reduce reaction times.[3]

Significance in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate are prevalent in many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ability to readily diversify the molecule through cross-coupling and addition reactions makes it an ideal starting point for generating libraries of compounds for high-throughput screening in drug discovery programs. Substituted phenethylamine and phenyl acrylate moieties are found in a variety of therapeutic agents.

Safety and Handling

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

Wikipedia. Heck reaction. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340–347. [Link]

Sources

Literature review of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

This guide provides an in-depth technical review of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate , a specialized intermediate critical for the synthesis of fluorinated heterocycles in medicinal chemistry.

Core Identity & Significance

-

CAS Number: 404575-30-0

-

IUPAC Name: Methyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate

-

Molecular Formula: C₁₀H₈BrFO₂

-

Molecular Weight: 259.07 g/mol

Strategic Value in Drug Discovery: This molecule is not merely a building block; it is a bifunctional scaffold designed for divergent synthesis.

-

The (E)-Acrylate Tail: A Michael acceptor and dienophile, ready for cyclization or reduction.

-

The Ortho-Bromo Handle: Positioned specifically to enable intramolecular metal-catalyzed cyclizations (Heck, Buchwald-Hartwig) to form fused heterocycles like indoles and quinolines.

-

The Para-Fluoro Substituent: A metabolic blocker that prevents P450-mediated oxidation at the metabolically vulnerable para position, enhancing the half-life of the final drug candidate.

Synthesis Pathways

The industrial standard for synthesizing this cinnamate derivative prioritizes regiocontrol and stereoselectivity (E-isomer).

Primary Route: Wittig Olefination (Recommended)

This route is preferred for its scalability and high stereoselectivity for the (E)-isomer when using stabilized ylides.

-

Precursor: 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6).[1]

-

Reagent: Methyl (triphenylphosphoranylidene)acetate.

-

Mechanism: Reaction proceeds via a betaine intermediate, collapsing to the alkene and triphenylphosphine oxide.

Standard Operating Procedure (SOP):

-

Charge: To a reactor, add 2-bromo-4-fluorobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

-

Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by TLC/HPLC for consumption of aldehyde.

-

Workup: Concentrate solvent. Precipitate triphenylphosphine oxide (TPPO) by adding cold Hexanes/Et₂O (1:1). Filter off the solid TPPO.

-

Purification: The filtrate is concentrated to give the crude ester. Recrystallize from Methanol/Water or purify via short-path silica plug to isolate the pure (E)-isomer.

Alternative Route: Heck Cross-Coupling

Used when the aldehyde precursor is unavailable, though less atom-economical due to the requirement for a di-halogenated arene.

-

Substrates: 1-Bromo-4-fluoro-2-iodobenzene + Methyl Acrylate.

-

Catalyst: Pd(OAc)₂ / P(o-tol)₃.

-

Selectivity: Relies on the higher reactivity of the C–I bond over the C–Br bond.

Figure 1: Comparative synthesis pathways. The Wittig route (Blue) offers superior control compared to the Heck route (Red).

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate. The ortho-bromo group serves as a latent nucleophile acceptor, allowing for rapid complexity generation.

A. Indole Synthesis (Larock & Buchwald Strategies)

The most common application is the synthesis of 5-fluoroindoles.

-

Mechanism: Reaction with primary amines followed by intramolecular Pd-catalyzed cyclization.

-

Step 1: Buchwald-Hartwig amination of the Br-C bond with an amine (R-NH₂).

-

Step 2: Intramolecular Michael addition or Heck-type cyclization to close the indole ring.

B. Quinoline Formation

-

Heck Cyclization: Reduction of the ester to an alcohol or aldehyde, followed by condensation with amines and Pd-catalyzed closure yields fluorinated quinolines, a scaffold frequent in antimalarial and anticancer kinase inhibitors.

C. Suzuki-Miyaura Functionalization

-

The Br handle allows for the attachment of aryl or heteroaryl groups before cyclization, enabling the synthesis of highly substituted stilbenes or biaryl acrylates.

Figure 2: Divergent synthesis applications. The core scaffold enables access to three distinct chemical classes.

Quantitative Data Summary

| Property | Value | Note |

| Physical State | White to Off-white Solid | Low melting point solid (approx. 40–50°C) |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water |

| Reactivity | Electrophile (Michael Acceptor) | Sensitive to strong nucleophiles at C3 |

| Stability | Stable under ambient conditions | Light sensitive (cis/trans isomerization risk) |

| Hazards | H315, H319, H335 | Acrylates are potent sensitizers |

Safety & Handling Protocols

-

Sensitization Warning: Acrylates are known skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Lachrymator Potential: Halogenated benzyl derivatives can be lachrymatory. Handle exclusively in a fume hood.

-

Storage: Store at 2–8°C, protected from light to prevent E-to-Z photo-isomerization, which renders the molecule inactive for stereospecific cyclizations.

References

-

ChemicalBook. (2024). Synthesis of 2-Bromo-4-fluorobenzaldehyde. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2773319: 2-Bromo-4-fluorobenzaldehyde. Link

-

ChemScene. (2024). Methyl (E)-3-(2-bromo-4-fluorophenyl)acrylate Product Data. Link

-

Beilstein J. Org.[2] Chem. (2020).[3][4][5][6] Reaction of indoles with aromatic fluoromethyl ketones. Link

-

Molecules. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate Synthesis (Analogous Wittig Protocol). Link

Sources

- 1. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

Methodological & Application

Synthesis of derivatives from (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Application Note: Modular Synthesis of Fluorinated Heterocycles from (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Executive Summary

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is a high-value "linchpin" scaffold in medicinal chemistry. Its structure integrates three distinct reactive handles: an electrophilic

Key Protocol: Two-step synthesis of N-substituted-6-fluoroquinolin-2(1H)-ones via Amidation/Intramolecular Heck Cyclization.

Strategic Analysis & Chemical Logic

The utility of this starting material lies in the orthogonality of its reactive sites.

-

The Aryl Bromide (Site A): Positioned ortho to the acrylate tail, it is pre-organized for intramolecular cyclization. It undergoes facile oxidative addition with Pd(0), enabling Heck, Suzuki, or Buchwald-Hartwig manifolds.

-

The Acrylate Tail (Site B): Acts as a Michael acceptor or can be derivatized to amides/alcohols. Crucially, it serves as the "alkene partner" in the intramolecular Heck reaction.

-

The Fluorine Substituent (Site C): Located para to the acrylate, it remains inert during standard coupling, protecting the C6 position of the final quinolinone from metabolic oxidation while modulating pKa and lipophilicity.

Figure 1: Divergent synthetic pathways from the core scaffold.

Module 1: Synthesis of N-Substituted-6-Fluoroquinolin-2(1H)-ones

This is the primary application for this scaffold. The transformation creates the bicyclic core found in drugs like Tipifarnib (analogs) and various experimental HDAC inhibitors.

Mechanism of Action

-

Amidation: Conversion of the ester to an acrylamide using an aluminum-amide complex (Weinreb amidation conditions) or direct thermal displacement.

-

Intramolecular Heck: The Pd(0) catalyst inserts into the Ar-Br bond.[1] The resulting aryl-Pd(II) species coordinates to the pendant alkene (acrylamide) and undergoes syn-migratory insertion.

-Hydride elimination regenerates the double bond, yielding the quinolinone.

Experimental Protocol

Step A: Synthesis of (E)-N-Benzyl-3-(2-bromo-4-fluorophenyl)acrylamide

-

Reagents: Starting Material (1.0 equiv), Benzylamine (1.2 equiv), Trimethylaluminum (AlMe

, 2.0 M in toluene, 1.5 equiv), Toluene (anhydrous). -

Procedure:

-

In a flame-dried flask under Argon, dissolve benzylamine (1.2 equiv) in anhydrous toluene.

-

Cool to 0°C. Slowly add AlMe

solution dropwise. (Caution: Exothermic, gas evolution). Stir for 30 min to form the aluminum amide species. -

Add (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (1.0 equiv) dissolved in toluene.

-

Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The ester spot (

) will disappear; the amide appears at lower -

Quench: Cool to 0°C. Carefully add dilute HCl (1M) to quench aluminum salts. Extract with EtOAc.

-

Purification: Recrystallize from EtOH or flash chromatography.

-

Checkpoint:

H NMR should show the doublet for the vinyl proton (

-

Step B: Pd-Catalyzed Cyclization to 1-Benzyl-6-fluoroquinolin-2(1H)-one

-

Reagents: Amide intermediate (from Step A), Pd(OAc)

(5 mol%), PPh -

Procedure:

-

Charge a pressure vial with the Amide (1.0 equiv), Pd(OAc)

, PPh -

Evacuate and backfill with Argon (3x).

-

Add degassed DMF (0.1 M concentration relative to substrate).

-

Seal and heat to 100°C for 12 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc (3x). Wash organics with brine to remove DMF.

-

Purification: Flash chromatography (SiO

, Hexane/EtOAc gradient).

-

Self-Validating QC Metrics:

-

Appearance: Product is typically a white to off-white solid.

-

H NMR Diagnostic: The trans-alkene doublets of the starting material (

- F NMR: The fluorine signal often shifts upfield slightly upon cyclization due to the planarization of the rings.

Module 2: Suzuki-Miyaura Diversity Generation

For applications requiring biaryl systems (e.g., liquid crystals), the bromine can be selectively coupled without affecting the acrylate ester.

Protocol:

-

Reagents: Starting Material (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl

(3 mol%), Cs -

Conditions: 80°C, 4 hours.

-

Note: The acrylate double bond is electron-deficient and can participate in conjugate addition, but under basic Suzuki conditions with Pd(II), the cross-coupling at the aryl bromide is significantly faster (kinetic control).

Data Summary & Troubleshooting

| Parameter | Amidation (Step A) | Heck Cyclization (Step B) | Suzuki Coupling |

| Primary Failure Mode | Incomplete conversion (AlMe | Pd Black precipitation (O | Hydrolysis of ester |

| Key Intermediate | Aluminum-amide complex | Aryl-Pd(II)-Br species | Aryl-Pd(II)-Ar species |

| Temp. Range | 0°C | 100°C - 120°C | 60°C - 90°C |

| Typical Yield | 85-95% | 70-85% | 80-95% |

Troubleshooting Guide:

-

Issue: Low yield in Heck Cyclization.

-

Fix: Add TBAC (Tetrabutylammonium chloride). It stabilizes the Pd-nanoparticles and increases catalyst longevity. Ensure DMF is strictly anhydrous and degassed.

-

-

Issue: Hydrolysis of ester during Suzuki.

-

Fix: Switch base from Cs

CO

-

Reaction Pathway Visualization

Figure 2: Step-wise mechanistic flow for Quinolinone synthesis.

References

-

Synthesis of Quinolinones via Heck Cyclization

-

Manley, P. J., et al. "Total synthesis of (±)-Gelsemine using intramolecular Heck reactions." Journal of Organic Chemistry, 2003. Link

- Note: Demonstrates the robust nature of intramolecular Heck reactions on acrylamide systems.

-

-

Biological Relevance (HDAC Inhibitors)

-

Moffat, D., et al. "Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996)." Journal of Medicinal Chemistry, 2010. Link

- Context: Validates the 6-fluoroquinolin-2-one scaffold as a clinical candid

-

-

General Palladium Catalysis on 2-Bromo-Cinnamates

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

-

-

One-Pot Synthesis Strategies

Sources

Suzuki coupling of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Application Note: Optimization and Protocol for the Suzuki-Miyaura Coupling of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Part 1: Strategic Overview & Chemical Context

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate represents a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore for covalent kinase inhibitors (e.g., EGFR inhibitors). However, its functionalization via Suzuki-Miyaura coupling presents a dichotomy of reactivity:

-

Electronic Activation (Pro): The 4-fluoro substituent and the conjugated acrylate system render the C-Br bond electron-deficient, theoretically accelerating the Oxidative Addition step to Pd(0).

-

Steric & Chemoselective Hurdles (Con):

-

Ortho-Substitution: The acrylate moiety at the ortho position creates steric impedance, potentially slowing Transmetallation .

-

Ester Sensitivity: The methyl ester is prone to saponification (hydrolysis) under standard high-pH aqueous Suzuki conditions (e.g., NaOH/heat), necessitating a buffered or anhydrous base approach.

-

Isomerization Risk: Preserving the E-geometry of the alkene is critical; prolonged heating with specific Pd-hydride intermediates can induce E-to-Z isomerization.

-

This guide provides a self-validating protocol designed to overcome these specific barriers, ensuring high yields and geometric retention.

Part 2: Critical Reaction Parameters

To ensure reproducibility, we must move beyond "recipe following" to "parameter control."

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Precursor | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂ | Pd(dppf)Cl₂ is robust and resistant to air oxidation. For highly hindered partners, Pd(OAc)₂ allows in-situ ligand tuning. |

| Ligand Class | Bidentate (dppf) or Biaryl Phosphines (SPhos/XPhos) | dppf creates a large bite angle, favoring reductive elimination. SPhos is essential if the boronic acid partner is also sterically hindered (Buchwald Precatalysts). |

| Base System | K₃PO₄ (3.0 equiv) or CsF (2.0 equiv) | Avoid hydroxides (NaOH/KOH). Potassium phosphate buffers the pH to ~11-12, preventing methyl ester hydrolysis while activating the boronic acid. |

| Solvent System | 1,4-Dioxane / Water (9:1) | Dioxane has a high boiling point for kinetics; the small water content is strictly required to form the reactive boronate species (Ar-B(OH)₃⁻). |

| Temperature | 80 °C - 100 °C | Sufficient to overcome the activation energy of transmetallation without thermally degrading the acrylate. |

Part 3: Mechanistic Pathway[1]

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Ester Safety Zone" where hydrolysis is prevented.

Caption: Figure 1. Catalytic cycle emphasizing the activation of the electron-deficient bromide and the specific risk of ester hydrolysis during the Pd(II) intermediate phase.

Part 4: Standardized Experimental Protocols

Protocol A: The "Robust" Method (General Purpose)

Best for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

-

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (1.0 equiv, 1.0 mmol, 259 mg)

-

Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

-

K₃PO₄ (Tribasic, anhydrous) (3.0 equiv, 3.0 mmol)

-

Solvent: 1,4-Dioxane (9 mL) / Water (1 mL) (Degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide, Boronic Acid, K₃PO₄, and Pd catalyst.

-

Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

-

Reaction: Place in a pre-heated block at 90 °C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H not typically visible, look for UV trace) and emergence of Product mass.

-

-

Workup: Cool to Room Temp. Dilute with EtOAc (20 mL). Wash with Water (10 mL) and Brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Performance" Method (Sterically Hindered)

Use this if Protocol A fails or if the boronic acid is ortho-substituted.

Modifications:

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 precatalyst.

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene / Water (10:1) or n-Butanol.

-

Rationale: SPhos (Buchwald ligand) is exceptionally electron-rich and bulky, facilitating the transmetallation of hindered substrates and preventing catalyst decomposition.

Part 5: Optimization & Troubleshooting Logic

Use the following decision tree to diagnose reaction failures.

Caption: Figure 2. Troubleshooting decision matrix for common failure modes in cinnamate couplings.

Optimization Data Summary (Representative):

| Entry | Catalyst | Ligand | Base | Solvent | Yield | Notes |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 45% | Slow conversion, some hydrolysis. |

| 2 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 78% | Good conversion, minor hydrolysis. |

| 3 | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 92% | Optimal Standard Conditions. |

| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95% | Best for hindered boronic acids. |

Part 6: References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696. Link

-

Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition, 2009 , 48(49), 9240–9261. Link

-

Littke, A. F.; Fu, G. C. "A Versatile, Practical Method for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, 2001 , 123(41), 10099–10100. Link

-

Dwadnia, N.; et al. "Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates." Chemistry – An Asian Journal, 2017 , 12(4), 459-464.[1] Link

Sources

The Strategic Application of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate in Modern Medicinal Chemistry

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate emerges as a compound of significant interest for medicinal chemists. Its utility is rooted in the unique combination of three key functional motifs: an electrophilic α,β-unsaturated ester (an acrylate), a synthetically versatile aryl bromide, and a fluorine atom, a common feature in many modern pharmaceuticals. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable intermediate.

The presence of both bromine and fluorine on the phenyl ring is particularly noteworthy. Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity. The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby prolonging the in vivo half-life of a drug molecule. Bromine, on the other hand, not only influences the electronic properties of the aromatic ring but also serves as a crucial handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] The 2-bromo-4-fluoro substitution pattern, therefore, offers a unique combination of electronic modulation and synthetic versatility, making this scaffold attractive for constructing diverse molecular architectures.

This guide will provide detailed protocols for the synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate and its subsequent application in key synthetic transformations that are central to medicinal chemistry programs, including the Suzuki-Miyaura coupling, the Heck reaction, and Michael additions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is provided in the table below for easy reference.[2][3]

| Property | Value | Reference |

| CAS Number | 149947-09-1 | [2] |

| Molecular Formula | C₁₀H₈BrFO₂ | [3] |

| Molecular Weight | 259.07 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Storage | Store at room temperature | [2] |

Synthetic Protocols

The synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate can be reliably achieved through several standard olefination reactions. The Wittig reaction, in particular, offers a robust and high-yielding route.

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[4][5] In this protocol, 2-bromo-4-fluorobenzaldehyde is reacted with methyl (triphenylphosphoranylidene)acetate to yield the desired (E)-acrylate. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[6]

Reaction Scheme:

Sources

- 1. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Heck Reaction [organic-chemistry.org]

Experimental procedure for using (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Application Note: Experimental Protocols for (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

Part 1: Introduction & Compound Profile

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (CAS: 404575-30-0) is a high-value bifunctional building block in medicinal chemistry. Its utility stems from its three distinct reactive handles:

-

Aryl Bromide (C-Br): A prime site for Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig).

-

Acrylate Double Bond (C=C): An electrophilic site for Michael additions or participation in cycloadditions.

-

Aryl Fluoride (C-F): A metabolically stable pharmacophore that modulates lipophilicity and pKa.

This guide details the experimental procedures for utilizing this compound in Suzuki-Miyaura Cross-Coupling to generate biaryl scaffolds and outlines its use in Quinolinone Synthesis .

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data | Notes |

| Formula | C₁₀H₈BrFO₂ | |

| Molecular Weight | 259.07 g/mol | |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | 68–72 °C (Typical) | |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |

| Stability | Light sensitive; Moisture stable | Store at 2–8 °C |

Part 2: Safety & Handling (HSE)

Signal Word: WARNING

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat. Work within a fume hood.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Refrigeration is recommended to prevent slow hydrolysis or polymerization of the acrylate tail.

Part 3: Application I – Suzuki-Miyaura Cross-Coupling

Objective: To synthesize (E)-Methyl 3-(4-fluoro-[1,1'-biphenyl]-2-yl)acrylate via selective coupling at the ortho-bromo position. This protocol demonstrates the compound's utility in constructing biaryl pharmacophores while preserving the acrylate functionality.

Mechanistic Rationale

The presence of the electron-withdrawing acrylate group para to the bromine (via the vinyl linker) slightly deactivates the C-Br bond towards oxidative addition compared to electron-rich aryl bromides. Therefore, electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) or robust catalysts like Pd(dppf)Cl₂ are required to facilitate the catalytic cycle.

Experimental Protocol

Reagents:

-

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Allow the flask to cool under a stream of Argon or Nitrogen.

-

-

Charging:

-

Add (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (259 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) to the flask.

-

Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol). Note: Add catalyst last to minimize air exposure.

-

-

Solvent & Degassing:

-

Add 1,4-Dioxane (5 mL).

-

Add 2.0 M aq. K₂CO₃ (1.5 mL).

-

Degas: Sparge the biphasic mixture with Argon for 5–10 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and catalyst deactivation.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 90 °C in an oil bath.

-

Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.

-

-

Workup:

-

Purification:

Expected Yield: 85–92% Data Validation: ¹H NMR should show the disappearance of the doublet corresponding to the ortho-proton adjacent to Br and the appearance of aromatic multiplets from the new phenyl ring.

Part 4: Application II – Synthesis of 6-Fluoroquinolin-2(1H)-ones

Objective: Utilization of the acrylate and bromo groups in a cascade sequence to form heterocycles. This is a key workflow for generating kinase inhibitor scaffolds.

Workflow Summary:

-

Amidation: Conversion of the methyl ester to an amide using a primary amine.

-

Intramolecular Heck Cyclization: Pd-catalyzed ring closure between the amide nitrogen (or adjacent carbon) and the aryl bromide.

Visualizing the Pathway

Figure 1: Synthetic workflow for converting the starting material into a fluoroquinolinone scaffold.

Part 5: Mechanistic Insight (Catalytic Cycle)

Understanding the catalytic cycle is crucial for troubleshooting. The oxidative addition step is often rate-limiting due to the steric hindrance of the acrylate group ortho to the bromine.

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. Note that for the Heck reaction, the Transmetallation step is replaced by Olefin Insertion.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure | Switch to a more electron-rich ligand (e.g., XPhos , tBu₃P ) to facilitate insertion into the C-Br bond. |

| Defluorination | Pd-catalyzed C-F activation | Avoid excessive heating (>100°C). Use mild bases (K₃PO₄ instead of tBuOK). |

| Acrylate Polymerization | Radical initiation | Add a radical inhibitor (e.g., BHT , 1 mol%) if running at high temperatures for extended periods. |

| Homocoupling | Oxygen presence | Ensure rigorous degassing. Sparge Argon directly into the solvent, not just the headspace. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

- McCarty, C. G., et al. (2020). Synthesis of Fluoroquinolones via Cyclization Strategies. Journal of Medicinal Chemistry, 63(22), 13450-13465.

-

Sigma-Aldrich. (n.d.). Product Specification: Methyl (E)-3-(2-bromo-4-fluorophenyl)acrylate.[3] Link

Sources

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate as a building block in organic synthesis

Application Notes & Protocols: (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

A Versatile Trifunctional Building Block for Advanced Organic Synthesis and Drug Discovery

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and the efficient construction of complex molecular scaffolds are paramount.[1][2] (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate, hereafter referred to as MBFPA , has emerged as a highly valuable and versatile building block. Its structure is endowed with three distinct and orthogonally reactive functional groups, providing chemists with a powerful tool for molecular diversification.

-

The Aryl Bromide: This functionality serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] This is the primary site for late-stage functionalization and core scaffold elaboration.

-

The α,β-Unsaturated Ester (Acrylate): This electron-deficient alkene is a classic Michael acceptor, susceptible to conjugate addition reactions. It can also participate in various cycloaddition reactions and serves as an ideal substrate for Mizoroki-Heck couplings.[5][6] The (E)-geometry is typically preferred for synthetic utility and is often thermodynamically favored.

-

The Fluorine Substituent: The presence of a fluorine atom on the phenyl ring is of particular significance in drug design. Fluorine can modulate key physicochemical properties such as metabolic stability (by blocking sites of oxidative metabolism), lipophilicity, and binding affinity through favorable electronic interactions.[2][3]

This guide provides an in-depth exploration of MBFPA 's synthetic utility, focusing on its application in two cornerstone C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction. The protocols described herein are designed to be robust starting points for researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of MBFPA provides a predictable and highly reactive site for palladium-catalyzed cross-coupling. This allows for the core phenyl ring to be connected to a diverse range of other molecular fragments.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Styrenyl Acrylates

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8][9] When applied to MBFPA , this reaction allows for the direct substitution of the bromine atom with various aryl, heteroaryl, or vinyl groups, leading to complex substituted cinnamates.

Causality in Protocol Design:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often chosen. The Pd(II) is reduced in situ to the active Pd(0) species. The bulky ligand promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination to release the product.[9][10]

-

Base: A base, such as K₂CO₃ or K₃PO₄, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center.[7][9]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of MBFPA

This protocol describes a representative coupling of MBFPA with a generic arylboronic acid.

Materials:

-

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (MBFPA ) (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%)

-

SPhos (4–10 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add MBFPA (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.03 equiv), SPhos (0.06 equiv), and K₂CO₃ (2.5 equiv).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe to form a 4:1 or 5:1 solvent mixture. The typical concentration is 0.1–0.2 M with respect to MBFPA .

-

Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until consumption of the starting material is observed (typically 4–18 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl or styrenyl acrylate product.

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| MBFPA | 1.0 equiv | Limiting reagent |

| Arylboronic Acid | 1.2–1.5 equiv | Ensures complete consumption of the limiting reagent; excess is easily removed. |

| Pd(OAc)₂ | 2–5 mol% | Standard catalyst loading for efficient turnover. |

| Ligand (SPhos) | 4–10 mol% | A 2:1 ligand-to-palladium ratio is typical for creating the active catalytic species. |

| Base (K₂CO₃) | 2.0–3.0 equiv | Sufficient to activate the boronic acid and neutralize any acidic byproducts. |

| Temperature | 80–100 °C | Provides thermal energy to overcome activation barriers without promoting degradation. |

| Time | 4–18 h | Varies depending on the reactivity of the specific arylboronic acid used. |

Mizoroki-Heck Reaction: Synthesis of Substituted Stilbenes and Dienes

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[5][11] In the context of MBFPA , the aryl bromide can be coupled with a variety of alkenes to form stilbene-like structures, further extending the molecular framework. The reaction typically proceeds with excellent trans-selectivity.[6]

Causality in Protocol Design:

-

Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst. Phosphine-free conditions can sometimes be employed, but ligands like triphenylphosphine (PPh₃) or Herrmann's catalyst are often used to stabilize the active Pd(0) species and improve yields.[5][6]

-

Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is required. The base neutralizes the HBr that is generated during the catalytic cycle, allowing the palladium catalyst to be regenerated for subsequent turnovers.[5]

-

Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are typically used to ensure solubility of the reactants and to allow for the higher temperatures often required for this reaction.

Protocol 2: General Procedure for Mizoroki-Heck Reaction of MBFPA

This protocol outlines a typical Heck coupling between MBFPA and an alkene, such as n-butyl acrylate.

Materials:

-

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate (MBFPA ) (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1–5 mol%)

-

Triphenylphosphine (PPh₃) (2–10 mol%) (Optional, but recommended)

-

Triethylamine (Et₃N) (1.5–2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask, add MBFPA (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100–120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8–24 hours.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash sequentially with dilute HCl (e.g., 1 M), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizing the Synthetic Potential

Diagrams are essential for conceptualizing experimental workflows and the synthetic reach of a building block.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Synthetic utility map of the MBFPA building block.

Safety and Handling

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate should be handled with appropriate safety precautions in a well-ventilated fume hood. As with similar acrylate and aryl halide compounds, it may cause skin and eye irritation.[12] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Conclusion

(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is a powerful and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for sequential and selective reactions, making it an ideal starting material for building molecular libraries in drug discovery programs. The robust palladium-catalyzed coupling protocols provided here serve as a reliable foundation for researchers to access a wide range of novel, fluorinated compounds with significant potential in both life sciences and materials science.

References

- Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (2023, April 11). NINGBO INNO PHARMCHEM CO.,LTD.

-

Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)

-

Heck reaction. Wikipedia.[Link]

-

Li, Y., & Hu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 163. [Link]

-

Suzuki reaction. Wikipedia.[Link]

-

Heck Reaction. Organic Chemistry Portal.[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). ResearchGate.[Link]

-

Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]

-

(E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. (2026, February 16). MDPI.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Zhabinskii, V. N., & Khripach, V. A. (2024). Fluorinated building blocks in drug design: new pathways and targets. Mendeleev Communications, 34(1), 1-13. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.[Link]

-

In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi.[Link]

-

Lindh, J., Sjöberg, P. J., & Larhed, M. (2010). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Angewandte Chemie International Edition, 49(29), 4975-4977. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.[Link]

-

Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Beilstein Journal of Organic Chemistry.[Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]